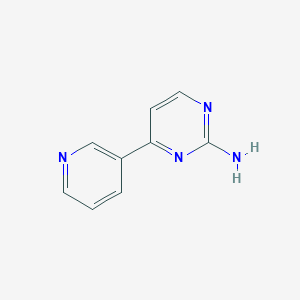

4-(Pyridin-3-yl)pyrimidin-2-amine

Descripción general

Descripción

4-(Pyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Pyridin-3-yl)pyrimidin-2-amine involves the reaction of 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one with guanidine nitrate in the presence of sodium hydroxide. The reaction is typically carried out in n-butanol at reflux temperature for 16 hours. The product is then isolated by cooling the reaction mixture, filtering the solid, and washing it with water .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method employs dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further utilized in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Biological Activities

4-(Pyridin-3-yl)pyrimidin-2-amine exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. Notable applications include:

1. Tyrosine Kinase Inhibition

- It is an important precursor in the synthesis of Nilotinib and Imatinib, both of which are selective Bcr-Abl tyrosine kinase inhibitors used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) .

2. Anticancer Activity

- Derivatives of this compound have shown promising results in anticancer studies. For instance, compounds synthesized from this base structure have been evaluated for their efficacy against various cancer cell lines .

3. Enzyme Inhibition

- The compound has demonstrated inhibitory effects on several kinases, including glycogen synthase kinase (GSK3) and rho-associated protein kinase, suggesting potential applications in treating diseases linked to these enzymes .

4. Ligand Properties

- It is also used as a ligand for metal complexation in coordination chemistry, further expanding its utility in various scientific fields .

Case Studies

Several studies have documented the applications and efficacy of this compound:

- Synthesis and Evaluation of Derivatives : A study synthesized N-Arylpyrimidin derivatives using optimized conditions that resulted in moderate to good yields (27% to 82%). These derivatives were evaluated for their biological activities, showcasing the versatility of the pyrimidine scaffold .

- Anticancer Activity Assessment : Research involving the synthesis of hydrazine derivatives based on this compound demonstrated significant anticancer activity against RXRα pathways, indicating its potential as a therapeutic agent .

- Pharmacological Profiling : A comprehensive evaluation of various derivatives highlighted their biological activities against multiple targets, reinforcing the importance of structural modifications on pharmacological outcomes .

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

Nilotinib: Another tyrosine kinase inhibitor with a similar structure and function to imatinib.

Uniqueness

4-(Pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry.

Actividad Biológica

4-(Pyridin-3-yl)pyrimidin-2-amine, also known as PP121, is a compound of significant interest in pharmacology due to its diverse biological activities, particularly as a multi-target inhibitor of various protein kinases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 3-position with a pyrimidine amine group. Its structure is critical for its interaction with various biological targets, particularly kinases involved in cellular signaling pathways.

PP121 exhibits its biological activity primarily through the inhibition of several receptor tyrosine kinases (RTKs) and other related enzymes. The following table summarizes its inhibitory effects on key kinases:

| Kinase | IC50 (nM) | Biological Effect |

|---|---|---|

| PDGFR | 2 | Inhibition of proliferation in tumor cells |

| Hck | 8 | Induces apoptosis in Bcr-Abl expressing cells |

| mTOR | 10 | Inhibits cell cycle progression |

| VEGFR2 | 12 | Reduces angiogenesis in tumors |

| Src | 14 | Modulates cytoskeletal dynamics |

| Bcr-Abl | 18 | Effective against chronic myeloid leukemia |

These interactions lead to downstream effects such as reduced phosphorylation of Akt and S6 proteins, essential for cell survival and proliferation .

Anticancer Activity

Numerous studies have evaluated the antiproliferative effects of PP121 against various cancer cell lines. A notable study demonstrated that PP121 effectively inhibited the proliferation of glioma cell lines (U87 and LN229) in a dose-dependent manner, with IC50 values ranging from 0.04 to 10 µM. The compound induced cell cycle arrest predominantly in the G0/G1 phase, suggesting its potential as an anticancer agent .

Case Study: Glioma Cell Lines

In vitro studies using glioma cell lines revealed that PP121 significantly inhibited Akt-mTOR signaling pathways, leading to decreased cell viability. The following results were observed:

- Cell Lines : U87, LN229

- Concentration Range : 0.04 µM to 10 µM

- Effects : Induction of apoptosis, G0/G1 phase arrest

In Vivo Studies

In vivo studies further support the anticancer potential of PP121. For instance, oral administration in Eca-109 xenograft models resulted in significant tumor growth inhibition without adversely affecting body weight . The compound's ability to inhibit Akt-mTOR and NFkB activation in tumors highlights its therapeutic promise.

Structure-Activity Relationship (SAR)

The biological activity of PP121 is influenced by its structural components. Research has shown that modifications at the pyridine and pyrimidine positions can enhance or diminish its efficacy against specific targets. For example, derivatives with additional functional groups have demonstrated improved antiproliferative activities against various cancer cell lines .

Propiedades

IUPAC Name |

4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHQKYWYKPLKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498802 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-66-2 | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyridin-3-yl)pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic strategies can be employed to prepare 4-(Pyridin-3-yl)pyrimidin-2-amine derivatives?

A1: Two main strategies emerge from the research papers:

- Buchwald-Hartwig Amination: This approach utilizes palladium catalysis to couple 4-(Pyridin-3-yl)-2-chloropyrimidine with various anilines, yielding diverse N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. This method, optimized in the research by [] using dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide in toluene, allows for a wide range of structural modifications, expanding the potential for discovering new compounds with enhanced properties.

- Copper-Catalyzed N-Arylation: This alternative route, explored by [] in the synthesis of Imatinib, utilizes more cost-effective copper salts instead of palladium catalysts to facilitate the formation of the crucial C-N bond. Specifically, N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, a key intermediate in Imatinib synthesis, was produced with an impressive 82% yield using this method.

Q2: Are there any advantages to using copper catalysts over palladium catalysts in the synthesis of this compound derivatives?

A2: The research by [] highlights a significant advantage of using copper salts: cost-effectiveness. Palladium catalysts, while highly efficient in many C-N coupling reactions, are considerably more expensive. This cost difference can be a crucial factor, especially when scaling up synthesis for industrial production. While the specific copper-catalyzed reaction discussed focused on the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, it suggests a promising avenue for exploring the broader applicability of copper catalysts in preparing a wider range of this compound derivatives.

Q3: How are impurities in the synthesis of Imatinib, which utilizes this compound as a building block, identified and quantified?

A3: The research highlights the importance of monitoring genotoxic impurities in active pharmaceutical ingredients. While the specific details of the impurities detected in Imatinib drug substance are not provided in the abstract [], the study indicates the successful application of LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) for this purpose. This technique is highly sensitive and specific, allowing for the identification and quantification of even trace amounts of impurities that might pose a risk to patient safety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.